2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
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Overview
Description
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one, commonly known as CCHP, is a synthetic molecule that has been studied for its potential in a variety of scientific research applications. CCHP is a small molecule that has a unique structure that makes it useful for research purposes. It is a cyclic amide, which is a type of compound that has a ring structure and is composed of carbon, nitrogen, and oxygen atoms. CCHP has a number of properties that make it attractive for research, such as the fact that it is water soluble, has a low molecular weight, and is relatively stable in solution.
Scientific Research Applications
Synthesis Methodologies
Research in organic synthesis often focuses on developing environmentally benign and efficient methodologies for producing complex molecules. For instance, Xiao‐Qiang Li and Chi Zhang (2009) developed a highly efficient alcohol oxidation system using a recyclable hypervalentIodine(III) reagent, showcasing the potential for sustainable and high-yielding organic synthesis processes Xiao‐Qiang Li & Chi Zhang, 2009.
properties
IUPAC Name |
2-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-8(13)12(16)14-5-4-11(15)10(7-14)6-9-2-3-9/h8-11,15H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPARBKFIHPWJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C(C1)CC2CC2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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